2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyridinyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by sulfonamide formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The sulfonamide formation can be achieved using sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide
- 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide
Uniqueness
2-bromo-4,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H15BrN2O2S |
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Molecular Weight |
355.25 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-9-4-5-16-14(6-9)17-20(18,19)13-8-11(3)10(2)7-12(13)15/h4-8H,1-3H3,(H,16,17) |
InChI Key |
PQUNTPUAWGOWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Origin of Product |
United States |
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